For instance, the synthesis of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline, a structurally similar compound, involves a multi-step procedure starting from 2-amino-4,5-dimethoxybenzoic acid. [] This suggests that a similar approach, involving cyclization, chlorination, and substitution reactions, could be employed for synthesizing 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline.
Mechanism of Action
For example, a study highlighted the potential of a 6,7-dimethoxyquinazoline derivative as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [] This inhibition suggests a potential role in disrupting angiogenesis, a crucial process in tumor growth and metastasis. Further research is needed to elucidate the precise mechanisms of action for this compound and its derivatives.
Applications
• Anti-cancer Agents:Several studies investigate the anti-cancer potential of 6,7-dimethoxyquinazoline derivatives. For instance, one study identifies 6,7-Dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides as potent inhibitors of VEGFR-1 and VEGFR-2. [] Another study demonstrates the significant antitumor and anti-angiogenic activity of a synthesized 4-anilino-6,7-dimethoxy quinazoline derivative. []
• Antibacterial Agents:A study explored the antibacterial activity of a 6,7-dimethoxytetrahydroisoquinoline derivative against eight bacterial pathogens, suggesting its potential as a lead for developing novel antibacterial agents. []
• Sigma-2 Receptor Ligands:One study focuses on a 6,7-dimethoxy-3,4-dihydroisoquinoline derivative, a highly selective sigma-2 receptor ligand exhibiting promising antinociceptive effects in vivo. [] This highlights the potential of these compounds in pain management research.
Related Compounds
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline
Compound Description: This compound serves as a precursor in various synthetic pathways aimed at generating novel therapeutics. Research has focused on optimizing its synthesis to achieve higher yields and cost-effectiveness [].
Relevance: This compound shares the core quinazoline structure with 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, differing only in the nitrogen-containing heterocycle at the 4-position. Where the target compound has a piperidine ring, this analogue features a piperazine ring. This close structural similarity makes it highly relevant for comparative studies and potential derivatization strategies [].
Compound Description: Synthesized as a potential antiviral agent, specifically targeting coronaviruses, this compound represents a novel structural analog of existing drugs like chloroquine and hydroxychloroquine [].
Relevance: This compound belongs to the quinoline class, closely related to the quinazoline family of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. Both structures share the 6,7-dimethoxy substitution pattern on the aromatic ring. Additionally, this compound features a piperazine moiety, albeit with a 4-(4-methoxyphenyl) substituent, at a position analogous to the piperidine ring in the target compound [].
Compound Description: This complex alkaloid, whose crystal structure has been elucidated, provides insights into the three-dimensional arrangement and intermolecular interactions of quinazoline-containing molecules [].
Relevance: This compound incorporates a quinazoline moiety within its larger structure, directly relating it to 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. Studying its crystal structure, particularly the quinazoline portion, can offer valuable information about potential binding modes and interactions relevant to the target compound [].
Compound Description: This series of compounds displays potent inhibitory activity against vascular endothelial growth factor receptors 1 and 2 (VEGFR-1 and VEGFR-2), signifying potential as anti-angiogenic agents for cancer treatment [].
Relevance: These compounds are based on the 6,7-dimethoxyquinazoline scaffold, identical to that of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. The key difference lies in the substitution at the 4-position, where this series features an amino-thiophene-2-carboxamide group. Their shared core structure and potent biological activity make them valuable for exploring structure-activity relationships relevant to the target compound [].
6,7-Dimethoxy-quinazolin-4-yl-amino-nicotinamides
Compound Description: This class of compounds exhibits potent inhibitory activity against VEGFR-2, comparable to the known inhibitor ZD-6474. This highlights their potential as novel anti-angiogenic agents for cancer therapy [].
Relevance: Similar to the previous example, these compounds are built upon the 6,7-dimethoxyquinazoline framework, aligning them structurally with 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. The distinguishing feature is the presence of an amino-nicotinamide substituent at the 4-position. The potent VEGFR-2 inhibition exhibited by this series makes them intriguing for further investigation and comparison with the target compound [].
Compound Description: This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria, including Bacillus cerus, Escherichia coli, and Pseudomonas aeruginosa. Its structure has been elucidated through X-ray crystallography and DFT studies [].
Relevance: While this compound doesn't directly incorporate the quinazoline motif, its 6,7-dimethoxy-substituted aromatic ring and the presence of a tetrahydroisoquinoline unit make it structurally reminiscent of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. This similarity, along with its confirmed biological activity, presents it as a point of reference for exploring broader structural features that might influence activity profiles [].
Compound Description: This racemic compound acts as a potent C17,20-lyase inhibitor, indicating potential application in disrupting steroid hormone biosynthesis [].
Relevance: Though structurally distinct from 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, this compound features a 6,7-dimethoxy substitution pattern on a naphthyl ring, highlighting the potential significance of this motif for biological activity across different scaffolds [].
Compound Description: This compound demonstrates high binding affinity for sigma-2 receptors with excellent subtype selectivity over sigma-1 receptors. It has shown promise as a potential positron emission tomography (PET) radiotracer for imaging sigma-2 receptors in the central nervous system [].
Relevance: This compound features a 6,7-dimethoxy-substituted tetrahydroisoquinoline moiety, directly relating it to the core structure of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. This structural similarity makes it relevant for understanding the influence of different substituents on receptor binding and potential therapeutic applications [].
Compound Description: This compound displays PDE4 inhibitory activity, suggesting potential therapeutic applications in treating allergic diseases such as atopic dermatitis [].
Relevance: Sharing the core 6,7-dimethoxyquinazoline structure with 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, this compound highlights the versatility of the scaffold in targeting different therapeutic targets. The presence of a methylamino group at the 2-position and a substituted phenyl ring at the 4-position provides insights into potential modifications that could be explored for the target compound [].
Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor, demonstrating the ability to inhibit both the wild-type and the T670I gatekeeper mutant. This compound holds therapeutic potential for treating gastrointestinal stromal tumors (GISTs), particularly those resistant to existing therapies [].
Relevance: Although structurally distinct from 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, CHMFL-KIT-8140 incorporates a 6,7-dimethoxyquinoline unit, highlighting the presence and potential significance of this motif across diverse chemical scaffolds and therapeutic targets [].
Compound Description: KF24345 acts as a novel adenosine uptake inhibitor, demonstrating potent and selective inhibition of equilibrative nucleoside transporters (ENTs). This compound shows promise as an anti-inflammatory agent by potentiating the actions of adenosine [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.